molecular formula C15H11FO4 B6378785 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% CAS No. 1261919-30-5

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%

Cat. No. B6378785
CAS RN: 1261919-30-5
M. Wt: 274.24 g/mol
InChI Key: GMRYRVAYAQVCQR-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% (5-FMC-2FP) is a compound that has been studied for its potential use in scientific research and laboratory experiments. It is a fluorinated phenol derivative that is synthesized from 4-methoxycarbonylphenol and 3-fluoro-4-methoxycarbonylphenol. 5-FMC-2FP is a colorless solid at room temperature and has a melting point of 97-98°C. It is soluble in organic solvents, such as ethanol and diethyl ether, and is insoluble in water.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as a fluorophore, which is a molecule that absorbs and emits light at a specific wavelength. This property allows 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% to be used as a fluorescent probe for detecting and quantifying organic compounds. Additionally, the compound is believed to interact with proteins and nucleic acids, which allows it to be used as a label for the detection of proteins and nucleic acids in immunoassays and DNA sequencing.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% have not yet been fully studied. However, the compound has been used as a reagent in organic synthesis and as a fluorescent probe for detecting and quantifying organic compounds. Additionally, 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a label for the detection of proteins and nucleic acids in immunoassays and DNA sequencing.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments include its solubility in organic solvents, its ability to act as a fluorescent probe for detecting and quantifying organic compounds, and its ability to interact with proteins and nucleic acids. Additionally, the compound is relatively stable and can be stored at room temperature.
The limitations of using 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments include its limited solubility in water and its limited availability. Additionally, the compound is relatively expensive and its mechanism of action is not yet fully understood.

Future Directions

There are several potential future directions for research on 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%. These include further studies on the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research and laboratory experiments. Additionally, further studies could be conducted to investigate the compound’s solubility in water and other solvents, its stability, and its availability. Finally, further studies could be conducted to investigate the potential uses and advantages of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in drug discovery and development.

Synthesis Methods

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is synthesized by a two-step reaction process. In the first step, 4-methoxycarbonylphenol is reacted with 3-fluoro-4-methoxycarbonylphenol in the presence of a base to form 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%. In the second step, the 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is reacted with a mineral acid to form the desired product. The reaction conditions are typically carried out at room temperature and the reaction time is typically around 24 hours.

Scientific Research Applications

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been studied for its potential use in scientific research and laboratory experiments. It has been used as a reagent in organic synthesis, as a fluorescent probe for detecting and quantifying organic compounds, and as a chromogenic reagent for the determination of organic compounds. Additionally, 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a label for the detection of proteins and nucleic acids in immunoassays and DNA sequencing.

properties

IUPAC Name

methyl 2-fluoro-4-(4-formyl-3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)12-5-4-9(6-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRYRVAYAQVCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685308
Record name Methyl 3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol

CAS RN

1261919-30-5
Record name Methyl 3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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